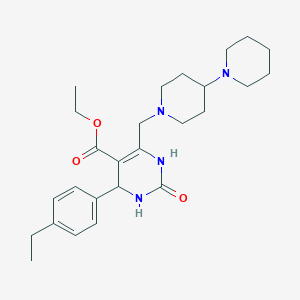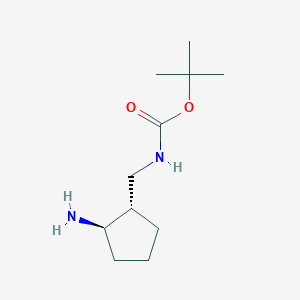
Chembl4575597
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound like Chembl4575597 would typically involve a series of chemical reactions, each transforming the structure of molecules and bringing the compound closer to the final product . The exact synthesis pathway would depend on the specific structure of Chembl4575597. Retrosynthetic analysis, a common strategy in chemical synthesis, involves working backward from the final product to determine the sequence of reactions needed .Molecular Structure Analysis
The molecular structure of a compound like Chembl4575597 can be determined using various techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
Chemical reactions involving Chembl4575597 can be studied using various analytical techniques. These might include spectroscopic methods, which can provide information about the changes in the electronic structure of the molecule during the reaction . Other techniques, such as chromatography or mass spectrometry, can be used to analyze the products of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of Chembl4575597, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques . These properties are important for understanding how the compound behaves under different conditions and how it might interact with other substances .科学的研究の応用
Chemoinformatics and Drug Discovery
Chemoinformatics plays a crucial role in drug discovery and development, leveraging chemical information for storage, analysis, and visualization to support the discovery of new drugs. The field has seen significant growth, catalyzed by the availability of public databases, which aids in the development and validation of new approaches. Techniques in chemoinformatics are extensively applied in the analysis and management of chemical information, proving essential in the drug development process (Agrafiotis, Bandyopadhyay, Wegner, & Vlijmen, 2007).
Metabolism and Pharmacokinetics
The understanding of drug metabolism and pharmacokinetics (PKDM) is vital in the design of drugs with improved metabolic stability. Research has focused on strategies to mitigate heterocycle metabolism, which is a common challenge in drug discovery. This includes altering chemical structures to improve the metabolic profile of compounds, providing crucial insights into developing drugs with fewer metabolic liabilities (St. Jean & Fotsch, 2012).
Biomarker Development
Research on biomarkers, such as the Ethoxyresorufin-O-deethylase (EROD) activity in fish, offers insights into chemical exposure and its effects on wildlife and potentially humans. This research underscores the importance of identifying and understanding biomarkers for environmental and health-related studies, contributing to the broader field of toxicology and environmental health (Whyte, Jung, Schmitt, & Tillitt, 2000).
Chemical Synthesis and Catalysis
The exploration of transition-metal based phosphors for organic light-emitting diodes (OLEDs) showcases the application of chembl4575597 in materials science. The development of cyclometalating chelates allows for fine-tuning of emission wavelengths, demonstrating the compound's utility in creating efficient and tunable light-emitting materials (Chi & Chou, 2010).
Nanoparticle Research
Nanoparticle research represents another significant application area for chembl4575597. The unique properties of nanoparticles, stemming from their size, open up a plethora of possibilities for innovative technological applications. This research area involves the development of synthesis methods, characterization tools, and theoretical models to understand and harness the potential of nanoparticles (Heiligtag & Niederberger, 2013).
作用機序
The mechanism of action of a compound refers to the specific biochemical interaction through which it exerts its effect . This typically involves the compound binding to a specific target, such as an enzyme or receptor, and modulating its activity . The exact mechanism of action of Chembl4575597 would depend on its structure and the specific biological system in which it is active.
Safety and Hazards
The safety and hazards associated with Chembl4575597 would depend on its specific physical and chemical properties. For example, the compound might pose risks due to its reactivity, flammability, or potential toxicity . Information about these hazards is typically provided in the compound’s Safety Data Sheet .
将来の方向性
The future directions for research involving Chembl4575597 could include further studies to elucidate its mechanism of action, investigations of its potential uses in various applications, and the development of new synthesis methods or analogs . The exact directions would depend on the results of initial studies and the specific interests of researchers in the field.
特性
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-aminocyclopentyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJUDHXQLLKID-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

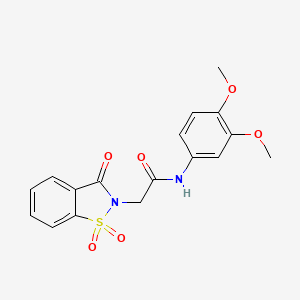
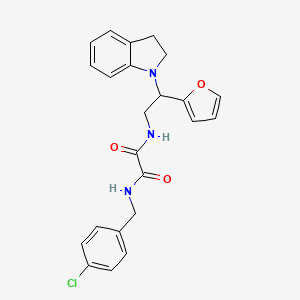
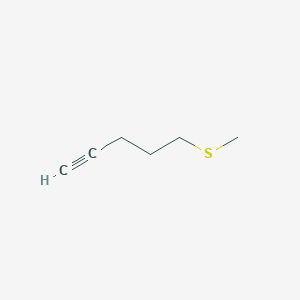
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2743352.png)
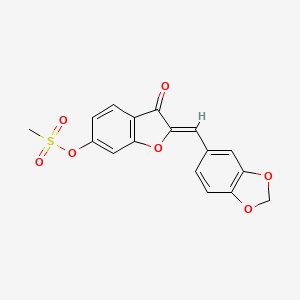
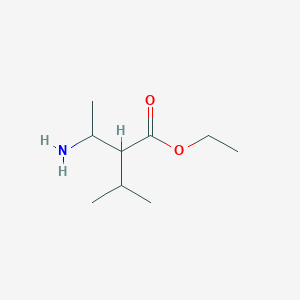
![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2743355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline](/img/structure/B2743357.png)


![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-dodecoxyphenyl)prop-2-enamide](/img/structure/B2743366.png)
![N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2743367.png)
![2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2743370.png)
